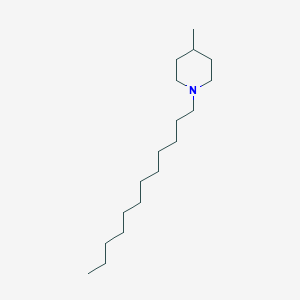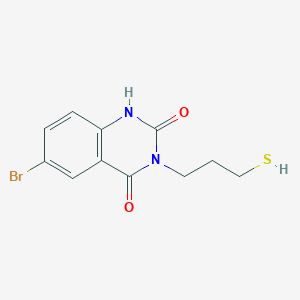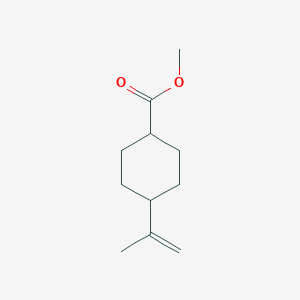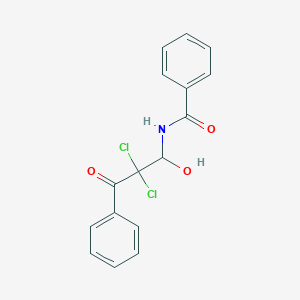
2,2-Diphenyl-1,3,2-dioxasilocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diphenyl-1,3,2-dioxasilocane is an organosilicon compound characterized by a silicon atom bonded to two phenyl groups and two oxygen atoms, forming a dioxasilocane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1,3,2-dioxasilocane typically involves the reaction of diphenylsilanediol with appropriate reagents under controlled conditions. One common method includes the reaction of diphenylsilanediol with ethylene glycol in the presence of an acid catalyst, leading to the formation of the dioxasilocane ring . The reaction is usually carried out at elevated temperatures to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diphenyl-1,3,2-dioxasilocane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes under specific conditions.
Reduction: Reduction reactions can lead to the formation of silanes or other reduced silicon-containing species.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce various functionalized derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
2,2-Diphenyl-1,3,2-dioxasilocane has several scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying silicon-based biochemistry and its interactions with biological molecules.
Wirkmechanismus
The mechanism by which 2,2-Diphenyl-1,3,2-dioxasilocane exerts its effects involves interactions with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, leading to the formation of complex structures. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,2-Diphenyl-1,3,2-dioxasilocane include:
Diphenylsilanediol: A precursor in the synthesis of this compound.
2,2-Diphenyl-1,3-dioxolane: A structurally similar compound with oxygen atoms in place of silicon.
2,2-Diphenyl-1,3-dithiane: A sulfur analog of the compound with sulfur atoms replacing the oxygen atoms.
Uniqueness
This compound is unique due to the presence of the silicon atom in its structure, which imparts distinct chemical and physical properties. The silicon-oxygen bond in the dioxasilocane ring contributes to its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
| 138709-96-3 | |
Molekularformel |
C17H20O2Si |
Molekulargewicht |
284.42 g/mol |
IUPAC-Name |
2,2-diphenyl-1,3,2-dioxasilocane |
InChI |
InChI=1S/C17H20O2Si/c1-4-10-16(11-5-1)20(17-12-6-2-7-13-17)18-14-8-3-9-15-19-20/h1-2,4-7,10-13H,3,8-9,14-15H2 |
InChI-Schlüssel |
OOVUZAQDMMBYKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCO[Si](OCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)



